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Technical Support Center: Fezolinetant Clinical
Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

fezolinetant. The information is designed to address specific issues that may be encountered

when refining inclusion and exclusion criteria for clinical trials of this non-hormonal treatment

for vasomotor symptoms (VMS) associated with menopause.

Frequently Asked Questions (FAQs)
Q1: A potential participant's self-reported vasomotor symptom (VMS) frequency is close to the

eligibility cutoff. How can we ensure accurate and consistent VMS documentation to determine

eligibility?

A1: Accurate VMS documentation is crucial for trial eligibility. To ensure consistency, it is

recommended to:

Utilize a standardized daily VMS diary: The diary should prompt participants to record the

frequency and severity of VMS twice daily (morning and evening).

Provide clear instructions: Participants should receive thorough training on how to complete

the diary, including definitions of "moderate" and "severe" symptoms. A "moderate" hot flash
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is typically defined as a sensation of heat with sweating, while a "severe" hot flash is one that

disrupts or prevents an activity.

Establish a baseline period: A screening period of at least one to two weeks is recommended

to establish a stable baseline of VMS frequency. For fezolinetant trials, a common

requirement is a minimum average of seven or more moderate to severe hot flashes per day.

Implement data quality checks: Regularly review diary entries for completeness and

consistency. Address any discrepancies with the participant promptly.

Q2: We have a potential participant with a history of mild, transient elevations in liver enzymes.

Are they automatically excluded from the trial?

A2: Not necessarily. The key is to adhere strictly to the protocol's liver function criteria. For

fezolinetant trials, the following are critical:

Baseline Liver Function Tests (LFTs): Before randomization, all participants must undergo

baseline LFTs, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST),

and total bilirubin.

Exclusion Thresholds: Participants with ALT or AST levels ≥2 times the upper limit of normal

(ULN) or total bilirubin ≥2 times the ULN at screening are typically excluded.

Careful Evaluation: For participants with a history of mild elevations, it is essential to have

complete medical records to understand the context of those elevations. If the baseline LFTs

are within the acceptable range, they may be eligible. However, any history of significant liver

disease is a common exclusion criterion.

Q3: A participant reports a significant reduction in VMS frequency during the screening period

before starting the investigational product. How should this be handled?

A3: This phenomenon, often attributed to the placebo effect or regression to the mean, is a

common challenge. To address this:

Pre-specified Stability Criteria: The trial protocol should include criteria for VMS stability

during the baseline period. For instance, some trials specify that the VMS frequency in the
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final week of screening should not decrease by more than 50% compared to the initial

weeks.

Consistent Monitoring: Continue to monitor VMS frequency throughout the screening period

to identify any significant trends.

Re-assessment: If a participant's VMS frequency drops below the inclusion threshold and

remains there, they may no longer be eligible for randomization.

Q4: What are the key considerations when recruiting participants who are currently using other

treatments for VMS?

A4: Participants using other VMS treatments must undergo an adequate washout period before

baseline assessments.

Prohibited Medications: Clearly define the list of prohibited medications, which typically

includes hormone replacement therapy, other neurokinin-3 (NK3) receptor antagonists, and

certain herbal supplements.

Washout Duration: The protocol should specify the required washout period for each class of

medication. This is typically several weeks to ensure that the effects of the previous

treatment have dissipated.

Participant Education: Ensure participants understand the importance of adhering to the

washout period and the potential risks of concomitant use of prohibited medications.

Troubleshooting Guides
Issue: Difficulty in differentiating between mild, moderate, and severe vasomotor symptoms.

Guide:

Provide Standardized Definitions: Use a clear and concise severity rating scale. For

example:

Mild: Sensation of heat without sweating.

Moderate: Sensation of heat with sweating, but able to continue activity.
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Severe: Sensation of heat with sweating that causes cessation of activity.

Use a Visual Aid: A simple chart or diagram illustrating the differences can be a helpful tool

for participants.

Conduct a Training Session: During the screening visit, walk through examples with the

participant to ensure they understand the rating scale.

Issue: Managing the rigorous liver function monitoring schedule.

Guide:

Create a Clear Schedule: Provide participants with a clear and easy-to-understand schedule

of all required LFTs.

Automated Reminders: Utilize an automated reminder system (e.g., text messages, emails)

to notify participants of upcoming appointments for LFTs.

Explain the Rationale: Clearly explain to participants the importance of regular liver function

monitoring for their safety. This can improve adherence to the schedule.

Establish a Clear Protocol for Abnormal Results: Have a pre-defined plan for how to manage

elevated LFTs, including repeat testing and criteria for treatment discontinuation.

Data Presentation
Table 1: Summary of Inclusion Criteria for Fezolinetant SKYLIGHT Trials
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Criteria SKYLIGHT 1 & 2 SKYLIGHT 4

Age 40-65 years 40-65 years

Menopausal Status

Postmenopausal (amenorrhea

for ≥12 months, or ≥6 months

with FSH >40 IU/L, or bilateral

oophorectomy ≥6 weeks prior)

Postmenopausal (amenorrhea

for ≥12 months, or ≥6 months

with FSH >40 IU/L, or bilateral

oophorectomy ≥6 weeks prior)

VMS Frequency

Minimum average of ≥7

moderate to severe hot flashes

per day

Minimum average of ≥7

moderate to severe hot flashes

per day

General Health

Good general health as

determined by medical history

and physical examination

Good general health as

determined by medical history

and physical examination

Table 2: Summary of Exclusion Criteria for Fezolinetant SKYLIGHT Trials

Criteria SKYLIGHT 1 & 2 SKYLIGHT 4

Liver Function
ALT or AST ≥2x ULN; Total

Bilirubin ≥2x ULN

ALT or AST ≥2x ULN; Total

Bilirubin ≥2x ULN

Concomitant Medications

Use of strong or moderate

CYP1A2 inhibitors, hormone

therapy, or other VMS

treatments

Use of strong or moderate

CYP1A2 inhibitors, hormone

therapy, or other VMS

treatments

Medical History

History of endometrial

hyperplasia or cancer,

unexplained uterine bleeding,

seizures

History of endometrial

hyperplasia or cancer,

unexplained uterine bleeding,

seizures

Other
Known substance or alcohol

abuse

Known substance or alcohol

abuse

Table 3: Quantitative Efficacy Outcomes from SKYLIGHT 1 & 2 (12 Weeks)
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Outcome Placebo Fezolinetant 30 mg Fezolinetant 45 mg

Mean Change in VMS

Frequency from

Baseline

-
Significant reduction

vs. placebo

Significant reduction

vs. placebo

Mean Change in VMS

Severity from Baseline
-

Significant reduction

vs. placebo

Significant reduction

vs. placebo

Percentage of

Responders (≥50%

reduction in VMS)

Lower
Significantly higher vs.

placebo

Significantly higher vs.

placebo

Table 4: Liver Enzyme Elevation in Fezolinetant Clinical Trials

Event Placebo Fezolinetant (All Doses)

ALT or AST >3x ULN ~0.9% ~2.1%

ALT or AST >5x ULN Rare Infrequent

ALT or AST >10x ULN with

Bilirubin >2x ULN (Hy's Law)
No cases reported

No cases reported in pivotal

trials

Experimental Protocols
Protocol 1: Assessment of Vasomotor Symptoms using a Daily Electronic Diary

Participant Training: At the screening visit, train the participant on the use of the electronic

diary device. Explain the definitions of VMS and the severity rating scale.

Daily Entries: Instruct the participant to make entries in the diary twice daily, once in the

morning to record nighttime symptoms and once in the evening to record daytime symptoms.

Data Recorded: For each VMS episode, the participant should record:

Time of occurrence.

Severity (Mild, Moderate, or Severe).
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Data Collection Period: Data should be collected continuously from the start of the screening

period until the end of the treatment period.

Data Review: Regularly review the electronic diary data for completeness and consistency.

Follow up with the participant to clarify any missing or ambiguous entries.

Protocol 2: Liver Function Monitoring

Baseline Assessment: Prior to randomization, collect a blood sample to measure baseline

levels of ALT, AST, and total bilirubin.

Monitoring Schedule:

Months 1, 2, and 3: Collect blood samples for LFTs monthly.

Months 6 and 9: Collect blood samples for LFTs.

As clinically indicated: Perform LFTs if a participant develops signs or symptoms of liver

injury (e.g., fatigue, nausea, jaundice).

Actionable Thresholds for Discontinuation:

Discontinue treatment if ALT or AST are >5x ULN.

Discontinue treatment if ALT or AST are >3x ULN and total bilirubin is >2x ULN.

Follow-up: If treatment is discontinued due to elevated LFTs, continue to monitor LFTs until

they return to the normal range.

Mandatory Visualizations
Caption: Fezolinetant blocks NKB from binding to the NK3R on KNDy neurons.
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Participant Screening and Enrollment Workflow

Potential Participant Identified

Screening Visit
- Informed Consent

- Medical History
- Physical Exam

Daily VMS Diary
(1-2 weeks)

Baseline Liver Function Tests

Inclusion Criteria Met?

Exclusion Criteria Met?

Yes

Not Eligible

No

Eligible for Randomization

NoYes

Randomization

Click to download full resolution via product page

Caption: Workflow for screening and enrolling participants in a fezolinetant trial.
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Logical Relationship of Key Inclusion/Exclusion Criteria

Inclusion Criteria Exclusion Criteria

Age 40-65

Potentially Eligible

Postmenopausal ≥7 mod/sev VMS per day Elevated LFTs at baseline

Ineligible

Prohibited Concomitant Meds History of Endometrial Issues

Potential Participant

Click to download full resolution via product page

Caption: Logical flow of applying key inclusion and exclusion criteria.

To cite this document: BenchChem. [Refining inclusion and exclusion criteria for fezolinetant
clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607441#refining-inclusion-and-exclusion-criteria-for-
fezolinetant-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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